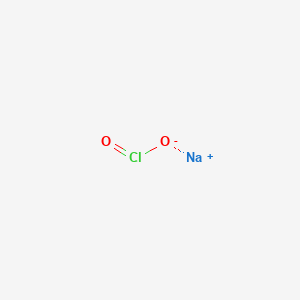
2-(2-Thiazolylazo)-p-cresol
Vue d'ensemble
Description
2-(2-Thiazolylazo)-p-cresol (TAC) is a chemical reagent that has been widely used in spectrophotometric methods for the determination of various metal ions. It forms complexes with metals such as cobalt, nickel, and lead, which can be measured using spectrophotometry to determine the concentration of these metals in different samples .
Synthesis Analysis
While the provided papers do not detail the synthesis of TAC, they do mention its use as a reagent in various spectrophotometric determination methods. The synthesis of similar azo compounds has been described in the literature, which typically involves diazotization reactions followed by azo coupling with phenolic compounds .
Molecular Structure Analysis
The molecular structure of TAC is not explicitly discussed in the provided papers. However, similar azo compounds are known to exhibit tautomeric forms and can form complexes with metal ions through the azo nitrogen and phenolic oxygen atoms .
Chemical Reactions Analysis
TAC reacts with metal ions to form colored complexes. For instance, it reacts with Co(II) to form a green complex with maximum absorption at 615 nm . With nickel, it forms a complex that is soluble in aqueous ethanol, obeying Beer's law within a certain concentration range . The reaction with lead(II) results in an intensely colored complex that is stable for at least 4 hours .
Physical and Chemical Properties Analysis
The physical and chemical properties of TAC, such as solubility and acidity constants, are influenced by the solvent used. The acidity constants of TAC have been studied in various water-organic solvent media mixtures, showing that the pKa values are affected by the mole fraction of organic solvents in the mixtures . The solubility of the nickel-TAC complex in water is low, but it increases in aqueous ethanol .
Case Studies
Several case studies have been reported where TAC has been used for the determination of metals in different matrices. For cobalt, a selective procedure using masking agents has been proposed, which has been applied to the determination of cobalt in nickel salts and steel alloys . The nickel-TAC complex has been successfully applied to the determination of nickel in reference samples of copper-base alloy . Similarly, the lead(II)-TAC complex has been used for the determination of lead(II) in copper-base alloy . Additionally, TAC has been used in the development of a simulated colorimetric INHIBIT logic gate, demonstrating its potential application in chemical sensing .
Applications De Recherche Scientifique
1. Solid Phase Extraction of Metal Ions
- Summary of Application: This compound is used for the separation and preconcentration of Cd (II), Pb (II), Zn (II) and Ni (II) ions from food samples .
- Methods of Application: Multiwalled carbon nanotubes were impregnated with 4- (2-thiazolylazo)resorcinol and used for the separation and preconcentration of these ions. The analytes were quantitatively recovered at pH 7.0 and eluted with 3 mol L −1 acetic acid .
- Results or Outcomes: The method was validated using the standard certified reference materials SRM 1570A (spinach leaves) and IAEA 336 (lichen), and the results were found to be compatible with the certified values of reference materials .
2. Determination of Uranium in Water Samples
- Summary of Application: A method was developed for the extraction and spectrophotometric determination of trace amounts of uranium. This method is based on complex formation between uranium and 4- (2-thiazolylazo)resorcinol .
- Methods of Application: The formed complex was preconcentrated into a room temperature ionic liquid (RTIL), 1-methyl-3-octylimidazolium hexafluorophosphate .
- Results or Outcomes: Under optimum conditions, the method is linear in the range of 7.14–1429 µg L −1, and 3 S b / m value was calculated as 0.26 µg L −1. The method was applied to uranium spiked water samples .
3. Synthesis of Stable Thiazolylazo Anion Radical Complexes of Ruthenium (II)
- Summary of Application: Two stable thiazolylazo anion radical complexes of ruthenium (II), [Ru (L1 •− ) (Cl) (CO) (PPh 3) 2] (1) and [Ru (L2 •− ) (Cl) (CO) (PPh 3) 2] (2) (where L1 = 2′-Thiazolylazo-2-imidazole and L2 = 4- (2′-Thiazolylazo)-1-n-hexadecyloxy-naphthalene), have been synthesized and characterized .
- Methods of Application: The complexes were synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .
- Results or Outcomes: The paramagnetic complexes have been isolated in pure form and characterized by IR, UV–vis, and ESR techniques .
4. Synthesis of a New Thiazolylazo Reagent
- Summary of Application: A new thiazolylazo reagent 1- [ (5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol has been synthesized .
- Methods of Application: The reagent was synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .
- Results or Outcomes: The chemical structure of the compound was confirmed by IR, NMR: 1 H, 13 C, COSY, HSQC and SALDI-MS spectral data .
5. Analytical Applications of 2-(2’-Thiazolylazo)-anisole Compounds
- Summary of Application: A fast photometric determination method for palladium in acetate buffer (pH 4) with 2-(2’-Thiazolylazo)-5-methylanisole (TAMA) was developed .
- Methods of Application: The method involves the use of 2-(2’-Thiazolylazo)-5-methylanisole (TAMA) as a reagent for the determination of palladium .
- Results or Outcomes: The method has been used for the determination of palladium in various samples .
6. Synthesis, Structural Characterization and Thermal Studies of a Novel Reagent
- Summary of Application: A new thiazolylazo reagent 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol has been synthesized .
- Methods of Application: The reagent was synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .
- Results or Outcomes: The chemical structure of the compound was confirmed by IR, NMR: 1 H, 13 C, COSY, HSQC and SALDI-MS spectral data .
Safety And Hazards
The safety data sheet for “2-(2-Thiazolylazo)-p-cresol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-2-3-9(14)8(6-7)12-13-10-11-4-5-15-10/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKINSTWYZJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310791 | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thiazolylazo)-p-cresol | |
CAS RN |
1823-44-5 | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)

